3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
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Overview
Description
3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a sulfonyl group, a trifluoromethyl group, and a pyridinecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, typically using chlorinated aromatic compounds.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
- 3-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
- 3-[(4-Nitrophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
Uniqueness
3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable subject for research and application in various fields.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2O2S/c14-9-1-3-10(4-2-9)22(20,21)12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWXHYVRYGZWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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